Chlorthalidone Impurity G

Pharmaceutical impurity profiling Regulatory compliance Pharmacopoeial standards

Chlorthalidone Impurity G (EP) is a process-specific isoindolinone impurity bearing a 3,4-dichlorophenyl substituent — structurally distinct from Impurity B and Impurity J. Substituting any other impurity standard compromises HPLC resolution, retention time specificity, and ANDA regulatory defensibility. Listed in the European Pharmacopoeia with a ≤0.2% specification limit, this impurity is indispensable for stability-indicating method validation, system suitability testing, and ICH Q3A toxicological qualification. Procure this authentic, high-purity reference standard to ensure chromatographic selectivity, EP monograph traceability, and audit-ready batch release data.

Molecular Formula C14H9Cl2NO2
Molecular Weight 294.1 g/mol
CAS No. 16289-13-7
Cat. No. B600940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorthalidone Impurity G
CAS16289-13-7
Synonyms3-(3,4-Dichlorophenyl)-3-hydroxy-phthalimidine
Molecular FormulaC14H9Cl2NO2
Molecular Weight294.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O
InChIInChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)
InChIKeySXUJTBDUNKPITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Chlorthalidone Impurity G (CAS 16289-13-7): A Critical Pharmacopoeial Reference Standard for Diuretic API Quality Control and ANDA Submissions


Chlorthalidone Impurity G (CAS 16289-13-7), chemically defined as (3RS)-3-(3,4-dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, is a specified impurity of the thiazide-like diuretic chlorthalidone, officially listed in the European Pharmacopoeia (EP) [1]. It is a chlorinated isoindolinone derivative (molecular formula C14H9Cl2NO2; MW 294.13) that arises as a process-related byproduct during the synthesis of chlorthalidone API and has been identified in commercial preparations of the drug substance [2]. Unlike the parent compound, which contains a sulfamoylbenzoyl moiety, Impurity G features a 3,4-dichlorophenyl substituent and an isoindolinone core, resulting in distinct physicochemical and chromatographic properties [1].

Why a Generic Impurity Standard Cannot Substitute for Chlorthalidone Impurity G in Regulated Analytical Workflows


In the context of pharmaceutical quality control and Abbreviated New Drug Application (ANDA) submissions, the interchangeability of impurity reference standards is not permissible due to strict regulatory requirements for compound-specific identity verification and chromatographic resolution. Chlorthalidone Impurity G possesses a unique molecular structure, retention time, and EP-defined specification limit that are not shared by other chlorthalidone-related impurities, such as Impurity B (2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid) or Impurity J (3-(4-chlorophenyl)-3-hydroxyisoindolin-1-one) [1][2]. The use of a structurally similar but non-identical impurity standard would compromise the accuracy, specificity, and regulatory defensibility of analytical methods, particularly in stability-indicating assays where baseline separation of all specified impurities is mandated [2]. The quantitative evidence presented below demonstrates the measurable and consequential differences that preclude generic substitution.

Quantitative Differentiation of Chlorthalidone Impurity G: Comparative Data for Informed Procurement Decisions


EP Specification Limit for Impurity G is 3.5-Fold More Stringent than Impurity B

The European Pharmacopoeia (EP) prescribes distinct acceptance criteria for individual chlorthalidone impurities. Impurity G is subject to a maximum allowable limit of not more than 0.2% in the API, whereas Impurity B (chlorthalidone related compound A) is permitted at a level of not more than 0.7% [1]. This disparity reflects differences in their toxicological profiles, synthetic origins, and the analytical sensitivity required for their detection and quantification.

Pharmaceutical impurity profiling Regulatory compliance Pharmacopoeial standards

Structural Distinction Drives Unique Chromatographic Behavior: Retention Time and Resolution

In a validated RP-HPLC stability-indicating method, Chlorthalidone Impurity G exhibits a distinct retention time and baseline resolution from both the parent drug and other specified impurities. The method achieves separation on a C8 column (250 × 4.6 mm, 5 μm) with a flow rate of 1.4 mL/min and detection at 220 nm [1]. Impurity G is well-resolved from Impurity B (RRT ~0.9 relative to chlorthalidone) and from in-house process impurities (intermediate stage II and III) [1][2]. The chromatographic behavior is a direct consequence of its unique 3,4-dichlorophenyl-isoindolinone structure, which differs markedly from the sulfamoylbenzoyl moiety of Impurity B and the 4-chlorophenyl substituent of Impurity J.

HPLC method development Stability-indicating assay Peak purity

Biological Activity: Moderate Antihypertensive Effect Distinguishes Impurity G from Inactive Structural Analogs

Chlorthalidone Impurity G has been documented to possess moderate antihypertensive activity, a property not reported for other specified chlorthalidone impurities such as Impurity B or Impurity J . While the parent drug chlorthalidone is a potent inhibitor of the Na+/Cl- cotransporter and multiple carbonic anhydrase isoforms (Kis = 2.8–23 nM for CAVB, VII, IX, XII, XIII; Kis = 138–1,347 nM for CAI, II, IV, VA, VI), Impurity G's moderate activity profile may contribute to a distinct impurity qualification threshold under ICH Q3A guidelines . The presence of a 3,4-dichlorophenyl group in Impurity G, versus the 4-chlorophenyl group in Impurity J or the sulfamoylbenzoyl moiety in Impurity B, likely underlies this differential pharmacological effect.

Impurity qualification Toxicological assessment Genotoxic impurity

Commercial Availability: Traceable Reference Standards with Defined Purity Levels

Chlorthalidone Impurity G is commercially available as a certified reference standard from multiple vendors with defined purity specifications (≥95% to ≥98%) and traceability documentation suitable for regulatory submissions [1]. In contrast, other chlorthalidone impurities (e.g., Impurity H, Impurity I) may have limited or no commercial availability as characterized standards. USP offers Dichloro Chlorthalidone (Catalog No. 1A11030, CAS 16289-13-7) as a Pharmaceutical Analytical Impurity (PAI) material, which, while not an official USP Reference Standard, provides a well-characterized material for method development . SynZeal supplies EP Impurity G with detailed characterization data compliant with regulatory guidelines, enabling direct traceability for ANDA applications [1].

Reference standard procurement Analytical method validation Quality control

Prioritized Application Scenarios for Chlorthalidone Impurity G (CAS 16289-13-7) in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Validation for ANDA Submissions

As a pharmacopoeia-listed impurity with a stringent 0.2% specification limit, Chlorthalidone Impurity G is a critical component in the validation of stability-indicating RP-HPLC methods for chlorthalidone API and finished dosage forms [1][2]. The method must demonstrate baseline resolution of Impurity G from the parent drug and other specified impurities under forced degradation conditions (acid, alkali, oxidation, thermal, photolytic) as described in the validated method of Kharat et al. [1]. Use of an authentic, high-purity Impurity G reference standard ensures accurate determination of LOD, LOQ, linearity, and precision, which are essential for regulatory approval.

Impurity Qualification and Toxicological Risk Assessment

Given its reported moderate antihypertensive activity, Impurity G may require qualification according to ICH Q3A guidelines. The compound serves as a reference standard in toxicological studies to establish a permissible daily exposure (PDE) or acceptable intake limit, particularly if its level in the drug substance exceeds the identification threshold [1]. Its distinct pharmacological profile, compared to the inactive Impurity B and Impurity J, necessitates a compound-specific risk assessment that relies on the availability of a well-characterized impurity standard [1].

Synthetic Process Optimization and Control Strategy Development

Chlorthalidone Impurity G arises as a process-related impurity during API synthesis. Its formation is linked to specific reaction conditions and intermediate pathways [1]. A certified reference standard of Impurity G is indispensable for developing a robust control strategy, enabling process analytical technology (PAT) applications and in-process checks to monitor impurity levels. This facilitates the optimization of reaction parameters to minimize Impurity G formation, thereby ensuring batch-to-batch consistency and compliance with the EP specification limit of ≤0.2% [2].

Analytical Method Transfer and Routine QC Batch Release Testing

For commercial manufacturing and routine quality control, a reliable source of Chlorthalidone Impurity G reference standard is required for system suitability testing, retention time marker identification, and calibration curve preparation. The use of a standard that is traceable to EP specifications, such as those provided by SynZeal or USP (PAI material), ensures method transferability across different laboratories and instruments, and provides defensible data for batch release decisions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorthalidone Impurity G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.